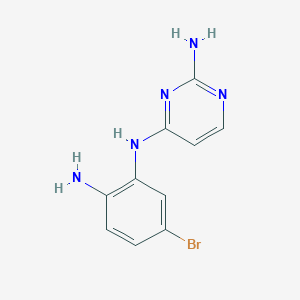
4-N-(2-amino-5-bromophenyl)pyrimidine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-N-(2-amino-5-bromophenyl)pyrimidine-2,4-diamine is a compound belonging to the pyrimidine family, which is known for its wide range of biological activities Pyrimidines are nitrogen-containing heterocycles that play a crucial role in various biological processes
Méthodes De Préparation
The synthesis of 4-N-(2-amino-5-bromophenyl)pyrimidine-2,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-5-bromobenzene and pyrimidine-2,4-diamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent such as dichloromethane or ethanol. Catalysts like palladium on carbon (Pd/C) may be used to facilitate the reaction.
Industrial Production: On an industrial scale, the synthesis may involve high-throughput methods and parallel synthesis techniques to optimize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
4-N-(2-amino-5-bromophenyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
4-N-(2-amino-5-bromophenyl)pyrimidine-2,4-diamine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for creating libraries of compounds for screening in drug discovery.
Biology: In biological research, the compound is studied for its potential as an inhibitor of specific enzymes or receptors. It may also be used in assays to investigate cellular pathways and mechanisms.
Medicine: The compound shows promise in medicinal chemistry, particularly in the development of anticancer and antiviral drugs. Its ability to interact with biological targets makes it a candidate for therapeutic applications.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-N-(2-amino-5-bromophenyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or receptors, leading to downstream effects on cellular pathways. For example, it may block the cell cycle in cancer cells, inducing apoptosis and inhibiting proliferation. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4-N-(2-amino-5-bromophenyl)pyrimidine-2,4-diamine can be compared with other similar compounds, such as:
2-Amino-5-ethylpyrimidine derivatives: These compounds also exhibit antiproliferative activity against cancer cells and share a similar pyrimidine core structure.
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: This compound is a selective inhibitor of protein kinase C and has applications in cancer research.
Thiazole derivatives: Thiazoles are another class of heterocyclic compounds with diverse biological activities, including anticancer and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C10H10BrN5 |
|---|---|
Poids moléculaire |
280.12 g/mol |
Nom IUPAC |
4-N-(2-amino-5-bromophenyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C10H10BrN5/c11-6-1-2-7(12)8(5-6)15-9-3-4-14-10(13)16-9/h1-5H,12H2,(H3,13,14,15,16) |
Clé InChI |
WSNGYTOFQIWGBB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)NC2=NC(=NC=C2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















